molecular formula C19H13Cl2NOS B2803045 (2E)-3-(4-chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one CAS No. 95793-51-4

(2E)-3-(4-chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one

Cat. No.: B2803045
CAS No.: 95793-51-4
M. Wt: 374.28
InChI Key: SACSVHWPYALNHY-NYYWCZLTSA-N
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Description

(2E)-3-(4-chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one is a synthetic organic compound characterized by the presence of chlorophenyl and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one typically involves the condensation of 4-chlorobenzaldehyde with 2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl)acetone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its structural features make it a candidate for the design of molecules with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical properties contribute to the enhancement of material performance, including durability, stability, and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-bromophenyl)-1-[2-(4-bromophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one
  • (E)-3-(4-fluorophenyl)-1-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one
  • (E)-3-(4-methylphenyl)-1-[2-(4-methylphenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one

Uniqueness

The uniqueness of (2E)-3-(4-chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one lies in its specific substitution pattern and the presence of both chlorophenyl and thiazolyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2NOS/c1-12-18(17(23)11-4-13-2-7-15(20)8-3-13)24-19(22-12)14-5-9-16(21)10-6-14/h2-11H,1H3/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACSVHWPYALNHY-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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